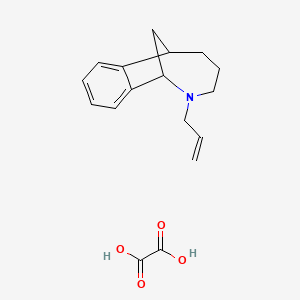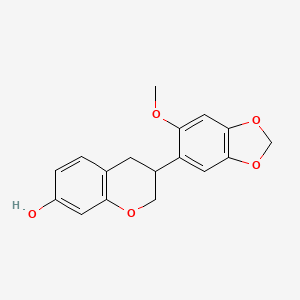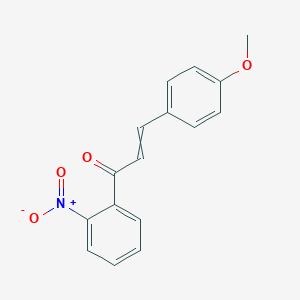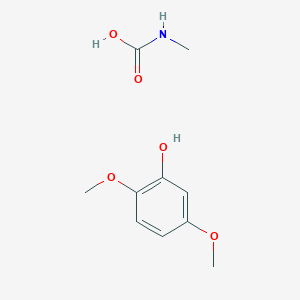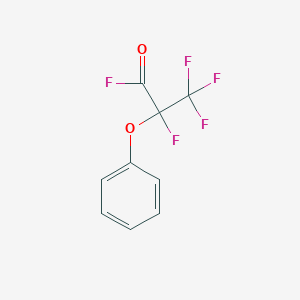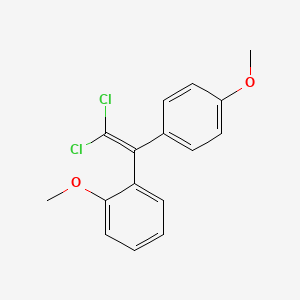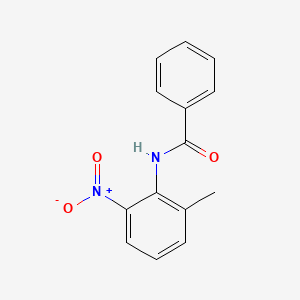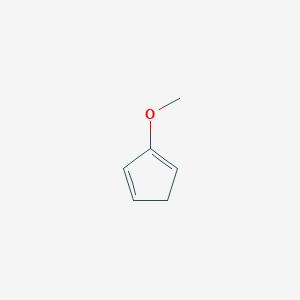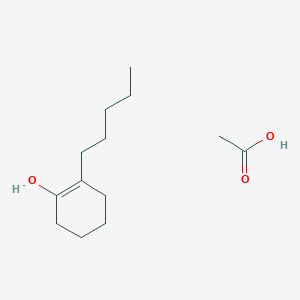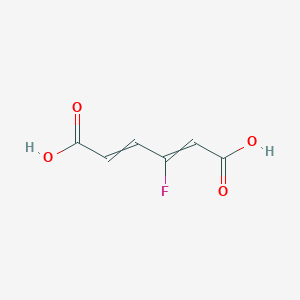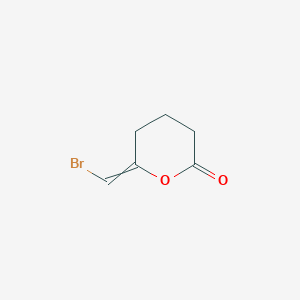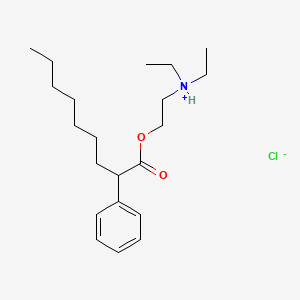
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl group, and a nonanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride typically involves the esterification of 2-phenylnonanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethanol hydrochloride
- 2-(Diethylamino)ethyl chloride hydrochloride
- Ethanethiol, 2-(diethylamino)-
Uniqueness
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is unique due to its combination of a long nonanoate chain and a phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
74051-74-4 |
|---|---|
Molecular Formula |
C21H36ClNO2 |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
diethyl-[2-(2-phenylnonanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35NO2.ClH/c1-4-7-8-9-13-16-20(19-14-11-10-12-15-19)21(23)24-18-17-22(5-2)6-3;/h10-12,14-15,20H,4-9,13,16-18H2,1-3H3;1H |
InChI Key |
LBLUPCPYGKSRAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


